2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The compound, 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide, belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from analgesic and anti-inflammatory effects to antitumor or cytotoxic effects .
Preparation Methods
The synthesis of 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as methanol or ethanol and may require refluxing to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace the chlorine atoms. Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum.
Scientific Research Applications
2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent.
Comparison with Similar Compounds
Similar compounds to 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide include other thiazole derivatives such as:
- 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles
- N-arylsulfonyl-3-acetylindole derivatives
- 1-(thiazol-2-yl)pyrazoline derivatives These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and reactivity.
Properties
IUPAC Name |
2,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3S3/c1-23(19,20)6-2-3-8-9(4-6)21-13(16-8)17-12(18)7-5-10(14)22-11(7)15/h2-5H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZAOWNOKEEDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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